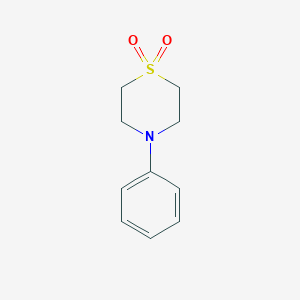

4-Phenylthiomorpholine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHDKQJHKZUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051801 | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17688-68-5 | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17688-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017688685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17688-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiomorpholine, 4-phenyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylthiomorpholine 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5K55QHA7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Phenylthiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiomorpholine 1,1-dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural scaffold, featuring a thiomorpholine dioxide ring attached to a phenyl group, presents a unique combination of properties that are being explored for various therapeutic applications. The sulphone group imparts polarity and hydrogen bonding capabilities, while the phenyl ring contributes to lipophilicity and potential aromatic interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂S | U.S. Environmental Protection Agency (EPA)[1] |

| Molecular Weight | 211.28 g/mol | U.S. Environmental Protection Agency (EPA)[1] |

| LogP | 0.74164648 | Commercial Supplier Data |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| Water Solubility | Not available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is required).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Materials:

-

This compound sample

-

Distilled or deionized water

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of water.

-

Seal the flask and place it in a constant temperature shaker bath.

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the saturated aqueous phase from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantify the concentration of the dissolved compound in the clear aqueous phase using a suitable and validated analytical method.

-

The determined concentration represents the water solubility at the specified temperature.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

-

Dissolve a known amount of the compound in either the n-octanol or water phase.

-

Add a known volume of the second solvent phase to create a two-phase system with a defined volume ratio.

-

Seal the container and shake it for a sufficient time to allow for partitioning equilibrium to be established (e.g., several hours).

-

After shaking, separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process: the N-arylation of thiomorpholine followed by the oxidation of the sulfide to a sulfone.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological targets or signaling pathways modulated by this compound. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] Derivatives of thiomorpholine have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.[3] The sulfone moiety can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule.

Given the lack of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters. While there is a current lack of extensive experimental data and biological activity information for this specific molecule, the provided synthetic and biological evaluation workflows offer a roadmap for future research endeavors. The unique structural features of this compound warrant further studies to elucidate its full potential in medicinal chemistry.

References

4-Phenylthiomorpholine 1,1-dioxide: A Comprehensive Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 4-Phenylthiomorpholine 1,1-dioxide. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues and computational chemistry principles to present a robust model of its structural characteristics. This guide is intended to support research, drug design, and development activities where this moiety is of interest.

The thiomorpholine 1,1-dioxide scaffold is a significant structural motif in medicinal chemistry. The oxidation of the sulfur atom to a sulfone group alters the geometry and electronic properties of the ring, influencing its interactions with biological targets.[1][2] The nature and orientation of the N-substituent, in this case, a phenyl group, are critical for determining the molecule's overall topography and potential binding modes.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a central six-membered thiomorpholine 1,1-dioxide ring with a phenyl group attached to the nitrogen atom.

Thiomorpholine 1,1-Dioxide Ring Conformation: Based on studies of analogous heterocyclic sulfones, the thiomorpholine 1,1-dioxide ring is not expected to exist in a perfect chair conformation like cyclohexane. X-ray diffraction studies of similar 1,4-thiazine S,S-dioxide systems have revealed conformations such as a slight boat or a half-chair.[3] The tetrahedral geometry of the sulfone group (O-S-O angle) and the C-S-C bond angle within the ring, which is typically smaller than a regular tetrahedral angle, introduce strain that favors these non-chair forms.[4] For the purpose of this guide, we will consider the most likely conformation to be a distorted chair or a twist-boat, which is common for this ring system.

Orientation of the N-Phenyl Group: The orientation of the 4-phenyl group on the nitrogen atom (axial vs. equatorial) is a key conformational feature. In the solid-state crystal structure of the closely related 4-(4-nitrophenyl)thiomorpholine (the unoxidized sulfide analogue), the nitrophenyl group was found to occupy a quasi-axial position on the chair-form ring.[4] However, Density Functional Theory (DFT) calculations on the same molecule indicated that in the gas phase (representing an isolated molecule), a quasi-equatorial position is energetically favored.[4] This highlights that the conformation can be sensitive to the environment (crystal packing forces vs. an isolated state). For this compound, an equilibrium between axial and equatorial conformers in solution is expected, with the preferred conformation likely dependent on the solvent and electronic effects imparted by the sulfone group.

Data Presentation: Structural Parameters of Analogous Compounds

The following tables summarize key geometric parameters (bond lengths and angles) derived from the single-crystal X-ray diffraction data of 4-(4-nitrophenyl)thiomorpholine. This data provides a valuable reference for the expected geometry of the N-phenylthiomorpholine portion of the target molecule.

Table 1: Selected Bond Lengths for 4-(4-Nitrophenyl)thiomorpholine [4]

| Bond | Length (Å) |

| S1–C2 | 1.808(2) |

| S1–C6 | 1.805(2) |

| N4–C3 | 1.471(2) |

| N4–C5 | 1.470(2) |

| N4–C7 (Aryl) | 1.400(2) |

| C2–C3 | 1.519(3) |

| C5–C6 | 1.520(3) |

Table 2: Selected Bond Angles for 4-(4-Nitrophenyl)thiomorpholine [4]

| Angle | Degree (°) |

| C2–S1–C6 | 98.90(9) |

| C3–N4–C5 | 114.5(1) |

| C7–N4–C5 | 121.7(1) |

| C7–N4–C3 | 122.3(1) |

| S1–C2–C3 | 111.4(1) |

| N4–C3–C2 | 110.1(1) |

| N4–C5–C6 | 110.3(1) |

| S1–C6–C5 | 111.7(1) |

Note: The numbering scheme refers to the published structure of 4-(4-nitrophenyl)thiomorpholine.

Experimental Protocols

The definitive determination of the molecular structure and conformation of this compound would require its synthesis and analysis using the following established experimental and computational methods, as detailed in the literature for its analogues.[4]

Synthesis of N-Aryl Thiomorpholine Derivatives

A common method for the synthesis of N-aryl thiomorpholines is through a nucleophilic aromatic substitution reaction.[4]

Protocol:

-

Dissolve the aryl halide (e.g., fluorobenzene for the target molecule) in a suitable solvent such as acetonitrile in a flask equipped with a reflux condenser.

-

Add thiomorpholine (or thiomorpholine 1,1-dioxide) and a base (e.g., triethylamine) to the flask.

-

Heat the reaction mixture to reflux (e.g., 85 °C) and stir for several hours (e.g., 12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add deionized water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Single-Crystal X-Ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: Process the collected diffraction data. Solve the structure using direct methods and refine it using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy in solution provides information about the molecular structure and can be used to infer conformational preferences.

Protocol:

-

Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., residual solvent peak).

-

Analysis of coupling constants and nuclear Overhauser effects (NOE) can provide insights into the relative orientation of atoms and thus the ring conformation and the orientation of the phenyl group in solution.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations are used to determine the lowest energy conformation of an isolated molecule in the gas phase, providing a valuable comparison to the solid-state crystal structure.

Protocol:

-

Build the initial molecular structure of this compound using molecular modeling software.

-

Perform a geometry optimization using a DFT method, such as the B3LYP functional, with an appropriate basis set (e.g., def2-TZVPP).[4]

-

Use a tight self-consistent field convergence threshold for the calculation.

-

Confirm that the optimized structure corresponds to a local minimum on the potential energy surface by performing a frequency calculation and ensuring there are no imaginary frequencies.

-

The output will provide the optimized geometry (bond lengths, angles) and the relative energy of the conformer.

Visualization of Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the comprehensive structural and conformational analysis of a molecule like this compound.

Caption: Logical workflow for conformational analysis.

References

An In-depth Technical Guide to N-Phenylthiomorpholine S,S-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylthiomorpholine S,S-dioxide, systematically known as 4-phenyl-1,4-thiazinane 1,1-dioxide , is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the thiomorpholine S,S-dioxide scaffold is a key strategy in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes based on established chemical transformations, and potential applications in drug development, drawing from research on analogous structures. The information is presented to support researchers and scientists in leveraging this compound for their research endeavors.

Chemical Identity and Synonyms

N-Phenylthiomorpholine S,S-dioxide is identified by several names and registry numbers, crucial for accurate documentation and literature searches. Its primary IUPAC name is 4-phenyl-1,4-thiazinane 1,1-dioxide[1]. A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 4-phenyl-1,4-thiazinane 1,1-dioxide[1] |

| CAS Number | 17688-68-5[1] |

| PubChem CID | 87241[1] |

| Molecular Formula | C₁₀H₁₃NO₂S[1] |

| Molecular Weight | 211.28 g/mol [1] |

| InChI | InChI=1S/C10H13NO2S/c12-14(13)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2[1] |

| SMILES | C1CS(=O)(=O)CCN1C2=CC=CC=C2[1] |

| Synonyms | N-Phenylthiomorpholine S,S-dioxide, 4-Phenylthiomorpholine 1,1-dioxide, Thiomorpholine, 4-phenyl-, 1,1-dioxide, 4-Phenylthiomorpholine-1,1-dioxide[1] |

Physicochemical Properties

The computed physicochemical properties of N-Phenylthiomorpholine S,S-dioxide are summarized below, providing insights into its behavior in various chemical and biological systems.

| Property | Value |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 42.9 Ų |

| Heavy Atom Count | 14 |

Data sourced from PubChem[1].

Synthesis and Experimental Protocols

The proposed synthesis involves:

-

N-Arylation of Thiomorpholine: A nucleophilic aromatic substitution reaction between thiomorpholine and a suitable phenylating agent.

-

Oxidation of the Thioether: Subsequent oxidation of the sulfur atom in the N-phenylthiomorpholine intermediate to the corresponding sulfone.

Proposed Experimental Protocol

Step 1: Synthesis of N-Phenylthiomorpholine

This step can be achieved via a nucleophilic substitution reaction. A representative procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[2].

-

Materials: Thiomorpholine, Fluorobenzene, a suitable base (e.g., Triethylamine or Potassium Carbonate), and a polar aprotic solvent (e.g., Acetonitrile or Dimethylformamide).

-

Procedure:

-

To a solution of thiomorpholine (1.0 eq) and triethylamine (2.0 eq) in acetonitrile, add fluorobenzene (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenylthiomorpholine.

-

Step 2: Synthesis of N-Phenylthiomorpholine S,S-dioxide

The oxidation of the sulfide to a sulfone is a common transformation. A general method involves the use of a strong oxidizing agent.

-

Materials: N-Phenylthiomorpholine, an oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid), and a suitable solvent (e.g., Dichloromethane (DCM) or acetic acid).

-

Procedure:

-

Dissolve N-phenylthiomorpholine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-Phenylthiomorpholine S,S-dioxide.

-

Proposed Synthesis Workflow Diagram

References

An In-Depth Technical Guide to 4-Phenylthiomorpholine 1,1-dioxide (CAS 17688-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical information and safety data for 4-Phenylthiomorpholine 1,1-dioxide (CAS Number: 17688-68-5). This document consolidates available data on its chemical and physical properties, safety and handling procedures, and potential pharmacological activity. While specific experimental data on this compound is limited, this guide draws upon information from related thiomorpholine derivatives to infer its potential biological profile, particularly its likely interaction with central nervous system targets. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identification and Properties

This compound is a heterocyclic compound belonging to the thiomorpholine class. The presence of a phenyl group and a sulfone moiety are key structural features that likely influence its physicochemical and biological properties.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 17688-68-5[1][2][3] |

| IUPAC Name | 4-phenyl-1,4-thiazinane 1,1-dioxide[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂S[1][2][3] |

| Molecular Weight | 211.28 g/mol [1][2][3] |

| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=CC=C2[1][2] |

| InChI Key | OLQHDKQJHKZUNN-UHFFFAOYSA-N[1][2] |

Table 2: Synonyms and Other Identifiers

| Type | Identifier |

| Synonyms | 4-Phenylthiomorpholine-1,1-dioxide, N-Phenylthiomorpholine S,S-dioxide, Thiomorpholine, 4-phenyl-, 1,1-dioxide[1][2] |

| EC Number | 241-675-3[1][2] |

| PubChem CID | 87241[1][2] |

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Synthesis

First, the synthesis of the 4-phenylthiomorpholine precursor can be achieved via a nucleophilic aromatic substitution reaction. This typically involves reacting thiomorpholine with an activated phenyl derivative, such as 4-fluoronitrobenzene, in the presence of a base like triethylamine in a suitable solvent like acetonitrile.[4] The reaction mixture is heated to drive the substitution.

The second step involves the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone. This is a common transformation in organic synthesis.

A general procedure for the synthesis of the precursor, 4-(4-nitrophenyl)thiomorpholine, is as follows:

-

Thiomorpholine and triethylamine are dissolved in acetonitrile.

-

A solution of 4-fluoronitrobenzene in acetonitrile is added to the flask.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried and the solvent is removed to yield the product.[4]

To obtain the final product, this compound, the nitro group on the precursor would need to be reduced to an amine, and then the phenyl group would need to be introduced, followed by oxidation of the thiomorpholine. Alternatively, a more direct N-arylation of thiomorpholine with a suitable phenylating agent could be employed, followed by oxidation.

The oxidation of the thiomorpholine to the 1,1-dioxide is typically achieved using a strong oxidizing agent. A general method for the synthesis of thiomorpholine-1,1-dioxide hydrochloride involves the use of potassium permanganate as the oxidizing agent.[5]

DOT Script for a plausible synthetic workflow:

Caption: Plausible two-step synthesis of this compound.

Safety and Handling

Understanding the safety profile of a chemical is paramount for researchers. The available data indicates that this compound should be handled with care.

Table 4: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Irritant | Warning | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation[6] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Irritant | Warning | H335: May cause respiratory irritation[6] |

3.1. Precautionary Statements

The following precautionary statements are recommended when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash hands thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P330: Rinse mouth.[6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

3.2. First-Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

3.3. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Potential Pharmacological Activity and Experimental Protocols

While direct experimental evidence for the pharmacological activity of this compound is not extensively published, the structural class of morpholine and thiomorpholine derivatives is known to possess a wide range of biological activities.[1][7] Many compounds containing these scaffolds have been investigated for their effects on the central nervous system (CNS).[7]

4.1. Inferred Neuroleptic Activity

The presence of the N-phenyl group attached to the thiomorpholine core is a common feature in many CNS-active compounds. This, combined with the overall lipophilicity suggested by its calculated XLogP, indicates a potential for this molecule to cross the blood-brain barrier.[8] Thiomorpholine and its derivatives have been explored for various CNS applications, including as potential antipsychotic and antidepressant agents.[7]

The primary mechanism of action for many neuroleptic drugs involves the modulation of dopamine and serotonin receptor signaling pathways in the brain.[9][10] Therefore, it is plausible that this compound may exhibit affinity for these receptors.

DOT Script for a hypothetical signaling pathway:

References

- 1. jchemrev.com [jchemrev.com]

- 2. Thiomorpholine, 4-phenyl-, 1,1-dioxide | C10H13NO2S | CID 87241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jchemrev.com [jchemrev.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Phenylthiomorpholine 1,1-dioxide: A Technical Guide

For professionals in research, chemical sciences, and drug development, a comprehensive understanding of the structural and spectroscopic characteristics of novel compounds is paramount. This technical whitepaper provides an in-depth analysis of 4-Phenylthiomorpholine 1,1-dioxide, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published experimental dataset for this specific compound, this guide presents a detailed examination of its structural features alongside a comprehensive spectroscopic analysis of the closely related and well-documented analogue, 4-Phenylmorpholine. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule.

Introduction to this compound

This compound belongs to the class of saturated heterocyclic compounds containing a phenyl group attached to the nitrogen atom of a thiomorpholine ring, where the sulfur atom is oxidized to a sulfone. The sulfone group significantly influences the electronic properties and conformation of the molecule, making it a subject of interest for potential applications in medicinal chemistry. The structural analogue, 4-Phenylmorpholine, where the sulfur dioxide group is replaced by an oxygen atom, serves as a valuable reference for spectroscopic comparison.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Phenylmorpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.80 - 3.95 | Triplet | 4H | -O-CH₂- |

| 3.10 - 3.25 | Triplet | 4H | -N-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for 4-Phenylmorpholine

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 120.0 | Aromatic CH |

| 116.0 | Aromatic CH |

| 67.0 | -O-CH₂- |

| 49.0 | -N-CH₂- |

For this compound, the protons and carbons of the phenyl group are expected to have similar chemical shifts. The methylene protons and carbons adjacent to the sulfone group (-SO₂-CH₂-) would likely experience a downfield shift compared to the methylene groups adjacent to the nitrogen due to the strong electron-withdrawing nature of the sulfone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 4-Phenylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Strong | Aliphatic C-H stretch |

| 1590 - 1610 | Medium | Aromatic C=C stretch |

| 1490 - 1510 | Medium | Aromatic C=C stretch |

| 1230 - 1250 | Strong | C-N stretch |

| 1110 - 1130 | Strong | C-O-C stretch (asymmetric) |

| 750 - 770 | Strong | Aromatic C-H bend (monosubstituted) |

| 690 - 710 | Strong | Aromatic C-H bend (monosubstituted) |

For this compound, in addition to the aromatic and aliphatic C-H and C-N stretching vibrations, two strong characteristic absorption bands for the sulfone group would be expected in the regions of 1300-1350 cm⁻¹ (asymmetric S=O stretch) and 1120-1160 cm⁻¹ (symmetric S=O stretch).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 4-Phenylmorpholine

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 104 | Moderate | [C₆H₅N-CH₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (211.28 g/mol ). Common fragmentation patterns would likely involve the loss of SO₂ and cleavage of the thiomorpholine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented for 4-Phenylmorpholine, which would be applicable for the characterization of this compound.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Standard pulse sequences are used. Data is typically acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Data is acquired with a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

-

Sample Introduction: The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated from the solvent.

-

Ionization: In the mass spectrometer, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a molecule like this compound using spectroscopy follows a logical progression.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This diagram illustrates that after synthesis and purification, mass spectrometry is typically employed first to determine the molecular weight and formula. Infrared spectroscopy then identifies the key functional groups present. Finally, detailed ¹H and ¹³C NMR analyses provide the precise connectivity of the atoms, leading to the final structure confirmation through the integration of all spectroscopic data.

An In-depth Technical Guide on the Solubility of 4-Phenylthiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Phenylthiomorpholine 1,1-dioxide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information inferred from synthetic procedures and data on analogous compounds. Furthermore, it offers detailed experimental protocols for determining solubility and a workflow for qualitative solubility analysis.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiomorpholine ring with a phenyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom. The thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, indicating its utility in the development of a wide range of biologically active molecules.[1][2][3][4] Derivatives of thiomorpholine have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxidation of the sulfur atom to a sulfone, as in this compound, can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn influences its solubility and biological activity.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Type | Qualitative Solubility of this compound (Inferred) | Notes |

| Water | Polar Protic | Likely sparingly soluble to insoluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is described as moderately soluble in water. The phenyl group in the title compound is expected to decrease aqueous solubility. |

| Ethanol | Polar Protic | Likely soluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is soluble in ethanol and methanol.[5] |

| Methanol | Polar Protic | Likely soluble | A related compound, 4-Aminothiomorpholine 1,1-dioxide, is soluble in ethanol and methanol.[5] |

| Acetonitrile | Polar Aprotic | Likely soluble | Used as a solvent in the synthesis of the related 4-(4-Nitrophenyl)thiomorpholine, suggesting solubility.[6] |

| Ethyl Acetate | Moderately Polar | Likely soluble | Used as an extraction solvent in the synthesis of the related 4-(4-Nitrophenyl)thiomorpholine, indicating solubility.[6] |

| Dichloromethane (DCM) | Nonpolar | Likely soluble | A common solvent for organic synthesis and purification. |

| Chloroform | Nonpolar | Likely soluble | A common solvent for organic synthesis and purification. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | Generally a good solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely soluble | Generally a good solvent for a wide range of organic compounds. |

Disclaimer: The qualitative solubility information presented is inferred and not based on direct experimental measurement for this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided for both qualitative and quantitative determination.

3.1. Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent to be tested.

3.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7]

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent for creating a standard curve.

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the analytical standard curve.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental Workflows

4.1. Workflow for Qualitative Solubility Analysis

The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility in different types of solvents.

Caption: Workflow for Qualitative Solubility Classification.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides valuable qualitative insights and robust experimental protocols for its determination. The thiomorpholine scaffold, and by extension, this compound, are of significant interest to the medicinal chemistry community.[1][2][3][4] A thorough understanding of the solubility of such compounds is a critical first step in their evaluation for drug development and other scientific applications. The provided methodologies and workflows offer a practical framework for researchers to generate the necessary solubility data for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. 4-Aminothiomorpholine 1,1-Dioxide: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 6. mdpi.com [mdpi.com]

- 7. api.pageplace.de [api.pageplace.de]

The Thiomorpholine 1,1-Dioxide Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules. Its unique structural and electronic features, including its hydrogen bond accepting capability and metabolic stability, have made it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of thiomorpholine 1,1-dioxide derivatives, with a focus on their anticancer, antibacterial, antiviral, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Thiomorpholine 1,1-dioxide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as protein synthesis and DNA replication[1].

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiomorpholine 1,1-dioxide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9b | Not Specified | Not Specified | [2] |

| 10c | A549 (Lung Carcinoma) | 10.1 | [2] |

| 10c | HeLa (Cervical Cancer) | 30.0 | [2] |

| 3d | MCF-7 (Breast Cancer) | Equipotent to Cisplatin | [3] |

| 3f | MCF-7 (Breast Cancer) | Equipotent to Cisplatin | [3] |

| 3n | HeLa (Cervical Cancer) | Excellent | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Thiomorpholine 1,1-dioxide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiomorpholine 1,1-dioxide derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT Assay Workflow

Antibacterial Activity

Derivatives of thiomorpholine 1,1-dioxide have also been investigated for their antibacterial properties. The incorporation of this scaffold into hybrid molecules, such as those containing a 1,2,3-triazole ring, has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 7b | Mycobacterium smegmatis | 7.81 | [4] |

| 7c | Mycobacterium smegmatis | 7.81 | [4] |

| 4a, 5a, 5d | Pseudomonas aeruginosa | Excellent | |

| 4b, 5a, 5d | Staphylococcus aureus | Excellent |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Thiomorpholine 1,1-dioxide derivatives

-

Standard antibiotic (e.g., penicillin, streptomycin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 4-Phenylthiomorpholine 1,1-dioxide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: Thermal Analysis and Degradation Pathway Prediction for 4-Phenylthiomorpholine 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability and degradation profile of this compound. Due to a lack of extensive publicly available experimental data on this specific molecule, this document serves as a detailed procedural framework for researchers. It outlines the standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a template for data interpretation, and proposes a hypothetical degradation pathway based on the known behavior of related chemical structures. The enclosed workflows and diagrams are intended to guide researchers in designing and executing their own thermal stability studies.

Introduction

This compound is a sulfone-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its thermal stability is paramount for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of any potential drug product. Thermal decomposition can lead to the formation of impurities, which may be inactive, toxic, or alter the physicochemical properties of the active pharmaceutical ingredient (API). This guide details the analytical techniques and theoretical considerations for a comprehensive thermal stability assessment.

Recommended Experimental Protocols

To fully characterize the thermal properties of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, identifying the number of degradation steps, and quantifying the mass loss at each stage.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure the sample is in a fine, evenly distributed powder form to promote uniform heating.

-

-

Instrument Parameters (Typical):

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the point of initial significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum mass loss rate for each degradation step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability and purity of the compound.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Parameters (Typical):

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting points (Tm) or other phase transitions.

-

Identify exothermic peaks, which could indicate crystallization or decomposition.

-

The area under a melting peak can be integrated to determine the enthalpy of fusion (ΔHf).

-

Hypothetical Data Presentation

The following tables are templates illustrating how the quantitative data obtained from TGA and DSC analyses should be structured for clear interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 250 - 300 °C |

| Temperature of Max. Decomposition Rate (Tmax) | ~ 300 - 350 °C |

| Mass Loss (Step 1) | ~ 30 - 40% |

| Residual Mass at 600 °C | < 10% |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | ~ 150 - 180 °C |

| Enthalpy of Fusion (ΔHf) | ~ 80 - 120 J/g |

| Onset of Decomposition (Exotherm) | > 250 °C |

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, provide visual representations of the experimental workflow and a potential degradation pathway.

Caption: Workflow for Thermal Stability Assessment.

Caption: Hypothetical Thermal Degradation Pathway.

Proposed Degradation Profile

Based on the chemical structure of this compound, a plausible thermal degradation profile can be predicted. The molecule contains a sulfone group, a tertiary amine, and an aromatic ring, all of which influence its thermal stability.

-

Initial Decomposition: The weakest bonds are likely to be the C-N and C-S bonds of the thiomorpholine ring. Thermal degradation is likely initiated by the cleavage of the C-N bond, leading to the formation of radical intermediates.

-

Extrusion of Sulfur Dioxide: A common degradation pathway for sulfones is the extrusion of sulfur dioxide (SO2) at elevated temperatures. This would lead to the formation of a biphenyl-like structure if dimerization of the phenyl-containing radical occurs.

-

Formation of Volatile Products: The decomposition of the thiomorpholine ring would likely generate smaller, volatile fragments. Evolved gas analysis (e.g., TGA coupled with mass spectrometry or FTIR) would be necessary to identify these products, which could include aniline and various sulfur-containing organic molecules.

Conclusion

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Phenyl Substituted Thiomorpholine Dioxides

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine dioxide core, particularly when N-phenyl substituted, has carved a significant niche in medicinal chemistry, evolving from a chemical curiosity to a "privileged scaffold" in modern drug discovery. This technical guide delves into the historical origins, synthetic evolution, and burgeoning biological significance of this versatile heterocyclic motif. By providing a comprehensive overview of key experimental protocols, quantitative biological data, and the signaling pathways they modulate, this document serves as an in-depth resource for researchers aiming to leverage the therapeutic potential of N-phenyl substituted thiomorpholine dioxides.

A Historical Perspective: From Obscurity to a Scaffold of Interest

The precise genesis of N-phenyl substituted thiomorpholine dioxides is not marked by a single, celebrated discovery but rather an incremental emergence from the broader exploration of heterocyclic chemistry. Early research into thiomorpholine and its derivatives was often ancillary to the study of its oxygen analog, morpholine. The compound 4-phenylthiomorpholine 1,1-dioxide (CAS 17688-68-5) is a key progenitor of this class, though its initial synthesis is not prominently documented in seminal, high-impact publications, suggesting its initial discovery may have been part of broader synthetic explorations in the mid-20th century.

The strategic importance of the thiomorpholine dioxide scaffold gained significant traction as medicinal chemists began to appreciate the nuanced yet impactful effects of sulfur oxidation. The transformation of the sulfide in the thiomorpholine ring to a sulfone (dioxide) dramatically alters the molecule's physicochemical properties. This oxidation increases polarity, hydrogen bonding potential, and metabolic stability, while also influencing the overall conformation of the six-membered ring. These modifications proved to be powerful tools in the hands of drug designers for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.

A pivotal moment in the recognition of this scaffold's potential was its incorporation into analogs of existing drugs. A notable example is the development of oxazolidinone antibiotics, where the morpholine ring of the successful drug Linezolid was replaced with a thiomorpholine S,S-dioxide moiety in compounds like Sutezolid. This bioisosteric replacement demonstrated that the thiomorpholine dioxide could maintain or even enhance antibacterial activity, underscoring its value as a privileged structural component in drug design.

Synthesis and Chemical Elaboration: Key Experimental Protocols

The synthesis of N-phenyl substituted thiomorpholine dioxides primarily involves two key stages: the formation of the N-phenylthiomorpholine core and its subsequent oxidation.

Synthesis of the N-Phenylthiomorpholine Scaffold

The most common and direct route to N-phenylthiomorpholine involves the nucleophilic substitution of an activated phenyl ring with thiomorpholine.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

-

Reactants: 4-Fluoronitrobenzene, thiomorpholine, and a base such as triethylamine.

-

Solvent: Acetonitrile.

-

Procedure: Thiomorpholine and triethylamine are dissolved in acetonitrile. To this solution, 4-fluoronitrobenzene, also dissolved in acetonitrile, is added. The reaction mixture is then heated under reflux (e.g., at 85°C) for several hours (typically 12 hours). Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Oxidation to the Thiomorpholine Dioxide

The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: Oxidation of N-Phenylthiomorpholine to its Dioxide

-

Method A: Using Hydrogen Peroxide

-

Reactants: N-phenylthiomorpholine and hydrogen peroxide (typically 30% aqueous solution).

-

Solvent: Glacial acetic acid.

-

Procedure: The N-phenylthiomorpholine is dissolved in glacial acetic acid and cooled in an ice bath. Hydrogen peroxide is added dropwise to the stirred solution. It is crucial to control the stoichiometry of the hydrogen peroxide to favor the formation of the sulfone over the sulfoxide. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to yield the N-phenyl substituted thiomorpholine dioxide.

-

-

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

-

Reactants: N-phenylthiomorpholine and m-CPBA.

-

Solvent: A chlorinated solvent such as dichloromethane (DCM).

-

Procedure: The N-phenylthiomorpholine is dissolved in DCM and cooled to 0°C. A solution of m-CPBA (at least 2.2 equivalents for the dioxide) in DCM is added dropwise. The reaction is monitored by TLC.

-

Work-up: The reaction is quenched by washing with a saturated aqueous solution of sodium sulfite to destroy excess peracid. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine. The dried organic layer is concentrated to give the crude product, which can be purified by chromatography.

-

Biological Activities and Quantitative Data

N-phenyl substituted thiomorpholine dioxides have been investigated for a range of biological activities, with quantitative data highlighting their potential in various therapeutic areas.

| Compound Class/Example | Biological Activity | Quantitative Data | Reference |

| N-Azole Substituted Thiomorpholine Dioxides | Antioxidant (Radical Scavenging) | The methyl substituted oxazolyl thiomorpholine dioxide 9b exhibited greater radical scavenging activity than the standard ascorbic acid.[1] | [1] |

| N-Azole Substituted Thiomorpholine Dioxides | Cytotoxic Activity | The thiazolyl thiomorpholine 10c with a chloro substituent on the aromatic ring showed IC50 values of 10.1 µM against A549 (lung cancer) cells and 30.0 µM against HeLa (cervical cancer) cells.[1] | [1] |

| N-Substituted Thiomorpholine Derivatives | Hypolipidemic Activity | The most active compound in a series decreased triglyceride, total cholesterol, and low-density lipoprotein levels in the plasma of hyperlipidemic rats by 80%, 78%, and 76%, respectively, at a dose of 56 mmol/kg.[2] | [2] |

| N-Substituted Thiomorpholine Derivatives | Antioxidant (Lipid Peroxidation Inhibition) | Derivatives were found to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids with IC50 values as low as 7.5 µM.[2] | [2] |

Signaling Pathways and Mechanisms of Action

A key area of investigation for the therapeutic potential of N-phenyl substituted thiomorpholine dioxides is their interaction with specific biological pathways. One such promising mechanism is the inhibition of squalene synthase.

Squalene Synthase Inhibition Pathway

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene. Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol levels. Some N-substituted thiomorpholine derivatives have been identified as potential inhibitors of this enzyme.[2]

Caption: Inhibition of Squalene Synthase by N-Phenyl Substituted Thiomorpholine Dioxides.

Experimental Workflow for Assessing Biological Activity

The evaluation of N-phenyl substituted thiomorpholine dioxides as potential therapeutic agents follows a standardized preclinical drug discovery workflow.

Caption: General Experimental Workflow for N-Phenyl Substituted Thiomorpholine Dioxides Evaluation.

Conclusion and Future Directions

The journey of N-phenyl substituted thiomorpholine dioxides from relative obscurity to a privileged scaffold in medicinal chemistry is a testament to the power of subtle structural modifications in eliciting profound biological effects. The introduction of the sulfone group provides a powerful lever for medicinal chemists to optimize drug-like properties. The demonstrated activities in areas such as oncology, infectious diseases, and metabolic disorders suggest a bright future for this heterocyclic core.

Future research will likely focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis of novel libraries with diverse N-phenyl substitutions and further modifications of the thiomorpholine ring will undoubtedly uncover new biological activities.

-

Elucidation of Novel Mechanisms of Action: While inhibition of squalene synthase is a promising avenue, it is likely that these compounds interact with a variety of biological targets. Unraveling these mechanisms will open up new therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency and selectivity of these compounds for their respective targets.

-

Application in Targeted Therapies: The versatility of the scaffold makes it an ideal candidate for the development of highly specific inhibitors for a range of protein targets, including kinases and proteases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Phenylthiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Phenylthiomorpholine 1,1-dioxide, commencing from thiomorpholine. The initial step involves an N-arylation of thiomorpholine with bromobenzene, facilitated by a palladium-catalyzed Buchwald-Hartwig amination reaction to yield 4-phenylthiomorpholine. The subsequent step details the oxidation of the sulfide in 4-phenylthiomorpholine to a sulfone, affording the final product, this compound. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, where the thiomorpholine 1,1-dioxide scaffold is of significant interest.

Introduction

The thiomorpholine and its oxidized derivatives, such as thiomorpholine 1,1-dioxide, are considered privileged scaffolds in the field of medicinal chemistry. The incorporation of the thiomorpholine 1,1-dioxide moiety into molecular structures can modulate key physicochemical properties including polarity, metabolic stability, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound serves as a key building block in the synthesis of a variety of biologically active compounds.[3][4] The synthetic pathway described herein is a reliable method for producing this valuable intermediate.

Synthesis Pathway

The synthesis of this compound from thiomorpholine is achieved in two sequential reactions:

-

Step 1: Buchwald-Hartwig Amination: N-Phenylation of thiomorpholine with bromobenzene using a palladium catalyst and a phosphine ligand to form 4-phenylthiomorpholine.[5][6]

-

Step 2: Oxidation: Conversion of the sulfide in 4-phenylthiomorpholine to a sulfone using an oxidizing agent such as hydrogen peroxide to yield this compound.[2][7]

Experimental Protocols

Step 1: Synthesis of 4-Phenylthiomorpholine via Buchwald-Hartwig Amination

Materials:

-

Thiomorpholine

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene to the flask, followed by thiomorpholine (1.2 eq) and bromobenzene (1.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-